Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate
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Overview
Description
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate typically involves the reaction of p-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds through an aldol condensation mechanism, forming the desired product . The reaction conditions often include the use of aqueous micellar media to enhance the solubility of the reactants and improve the reaction yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the hydroxy and oxobutenoate moieties can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(4-nitrophenyl)-2-butanone: Similar structure but lacks the ester group.
2-Hydroxy-5-(4-nitrophenyl)benzoic acid: Contains a carboxylic acid group instead of the ester group.
4-Nitrophenyl 4-hydroxy-2-butenoate: Similar structure but with different substituents on the butenoate moiety.
Uniqueness
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and oxobutenoate moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
41167-61-7 |
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Molecular Formula |
C11H9NO6 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-6,13H,1H3 |
InChI Key |
ZQALPVUNSPJHRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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